molecular formula C13H21N3OSi B1404269 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine CAS No. 697739-02-9

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine

Cat. No. B1404269
CAS RN: 697739-02-9
M. Wt: 263.41 g/mol
InChI Key: VAAFLGXLLLTFPB-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine (TMEI) is a novel compound that has been recently identified as a potential therapeutic agent due to its ability to interact with various proteins and enzymes in the body. TMEI is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, TMEI has been found to possess activity in the areas of neuroprotection, cardiovascular protection, and metabolic regulation. This compound has been studied extensively in both in vitro and in vivo models, and its potential as a therapeutic agent is being explored in clinical trials.

Scientific Research Applications

Synthesis of Protecting Groups

This compound is utilized in the synthesis of protecting groups for sensitive functional groups in complex organic molecules. The trimethylsilyl (TMS) moiety in particular is known for its ability to protect hydroxyl and amino groups during reactions that require such functionalities to be inert .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a precursor for the synthesis of various indazole derivatives. These derivatives are explored for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .

Agriculture

The compound’s derivatives are investigated for their use in agricultural chemistry, particularly in the synthesis of novel pesticides and herbicides. The indazole ring system is a common motif in agrochemicals due to its bioactivity .

Material Science

In material science, the compound is used in the development of new materials with potential applications in electronics and nanotechnology. The TMS group can be used to modify surface properties or as a linker in the construction of metal-organic frameworks .

Environmental Science

The compound is also significant in environmental science research. It can be used to synthesize compounds that help in understanding the behavior of various pollutants or in the development of new methods for pollution remediation .

Biochemistry

In biochemistry, the compound is used as a building block for synthesizing molecules that can mimic or interfere with biological pathways. This is particularly useful in the study of enzyme-substrate interactions and in the design of enzyme inhibitors .

Pharmacology

Pharmacologically, the compound’s derivatives are being studied for their potential use as drug candidates. The indazole core is a key feature in many drugs, and modifications to this core can lead to the discovery of new therapeutic agents .

Analytical Chemistry

Lastly, in analytical chemistry, the compound is used in the preparation of standards and reagents. Its derivatives can be used as internal standards or calibration compounds in various chromatographic and spectroscopic techniques .

properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFLGXLLLTFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739960
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697739-02-9
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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